1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group of 3-propylpyrrolidine-3-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions to ensure the selective protection of the amine group.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of tert-butyl esters . These systems enable precise control over reaction conditions, leading to higher yields and improved reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid primarily involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the amine group for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-3-piperidinecarboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl carbamate: A simpler compound with a similar Boc protecting group.
N-Boc-protected amino acids: Commonly used in peptide synthesis.
Uniqueness: 1-[(tert-Butoxy)carbonyl]-3-propylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a pyrrolidine ring and a propyl side chain. This combination provides distinct reactivity and stability characteristics, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-6-13(10(15)16)7-8-14(9-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) |
InChI Key |
MUCLNOKQVQRPDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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